Butyl(chloro)diphenylsilane
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Overview
Description
Butyl(chloro)diphenylsilane, also known as tert-Butyl(chloro)diphenylsilane, is an organosilicon compound with the molecular formula C16H19ClSi. It is a colorless to pale brown oily liquid with a pungent odor. This compound is primarily used as a silylating reagent in organic synthesis, particularly for the protection of alcohols and the preparation of silyl ethers .
Preparation Methods
Butyl(chloro)diphenylsilane can be synthesized through the reaction of tert-butyl chloride with diphenylsilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions include a temperature range of 50-75°C and the use of solvents such as tetrahydrofuran .
Industrial production methods involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The compound is often purified through distillation under reduced pressure to achieve high purity levels .
Chemical Reactions Analysis
Butyl(chloro)diphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form silyl ethers.
Hydrolysis: The compound reacts slowly with moisture to form silanols and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.
The major products formed from these reactions include silyl ethers and silanols .
Scientific Research Applications
Butyl(chloro)diphenylsilane has several scientific research applications:
Chemistry: It is widely used as a silylating reagent for the protection of alcohols, ketones, carboxylic acids, amines, amides, and mercaptans. This protection is crucial in multi-step organic synthesis to prevent unwanted reactions.
Biology and Medicine:
Mechanism of Action
The primary mechanism of action for butyl(chloro)diphenylsilane involves its role as a silylating reagent. It reacts with hydroxyl groups in alcohols, forming stable silyl ethers. This reaction protects the hydroxyl group from further reactions, allowing for selective transformations in complex organic synthesis . The molecular targets include hydroxyl groups in various organic molecules, and the pathways involved are typical nucleophilic substitution reactions .
Comparison with Similar Compounds
Butyl(chloro)diphenylsilane can be compared with other silylating agents such as:
Trimethylsilyl chloride (TMSCl): TMSCl is a more volatile and less sterically hindered silylating agent compared to this compound.
Triisopropylsilyl chloride (TIPSCl): TIPSCl is bulkier than this compound and provides greater steric protection.
tert-Butyldimethylsilyl chloride (TBDMSCl): TBDMSCl is similar in steric bulk to this compound but has different reactivity and stability profiles.
The uniqueness of this compound lies in its balance of steric bulk and reactivity, making it suitable for a wide range of silylation reactions .
Properties
CAS No. |
24635-48-1 |
---|---|
Molecular Formula |
C16H19ClSi |
Molecular Weight |
274.86 g/mol |
IUPAC Name |
butyl-chloro-diphenylsilane |
InChI |
InChI=1S/C16H19ClSi/c1-2-3-14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
InChI Key |
GTXRYQGMNAPQDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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